5-Cyano-2-methylbenzylamine
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Overview
Description
5-Cyano-2-methylbenzylamine is an organic compound characterized by the presence of a cyano group (–CN) and a methyl group (–CH₃) attached to a benzylamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyano-2-methylbenzylamine typically involves the introduction of the cyano group into the benzylamine structure. One common method is the transition metal-catalyzed cyanation of aryl halides. This method involves the use of a palladium catalyst and a cyanide source, such as potassium cyanide, under controlled conditions to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyanation reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Cyano-2-methylbenzylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitriles or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of primary amines.
Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitriles, while reduction can produce primary amines .
Scientific Research Applications
5-Cyano-2-methylbenzylamine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in various organic transformations.
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the discovery of new drugs with therapeutic potential.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Cyano-2-methylbenzylamine involves its interaction with molecular targets and pathways within biological systems. The cyano group can participate in various biochemical reactions, potentially affecting enzyme activity, receptor binding, and signal transduction pathways. The specific molecular targets and pathways involved depend on the context of its application and the nature of its derivatives .
Comparison with Similar Compounds
Similar Compounds
Benzylamine: An organic compound with a benzyl group attached to an amine group.
2-Methylbenzylamine: Similar to 5-Cyano-2-methylbenzylamine but without the cyano group.
5-Cyano-2-methylbenzoic acid: Contains a cyano group and a carboxylic acid group instead of an amine group.
Uniqueness
This compound is unique due to the presence of both the cyano and methyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups allows for a wide range of chemical transformations and applications that are not possible with simpler analogs .
Properties
Molecular Formula |
C9H10N2 |
---|---|
Molecular Weight |
146.19 g/mol |
IUPAC Name |
3-(aminomethyl)-4-methylbenzonitrile |
InChI |
InChI=1S/C9H10N2/c1-7-2-3-8(5-10)4-9(7)6-11/h2-4H,6,11H2,1H3 |
InChI Key |
QYAZIFZWSQMSRB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C#N)CN |
Origin of Product |
United States |
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